molecular formula C8H16O2S B8380381 Ethyl (S)-2-Mercapto-4-methylpentanoate

Ethyl (S)-2-Mercapto-4-methylpentanoate

Cat. No.: B8380381
M. Wt: 176.28 g/mol
InChI Key: ZGEYSTOQBSXLFH-ZETCQYMHSA-N
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Description

Ethyl (S)-2-Mercapto-4-methylpentanoate is a chiral mercapto ester compound of high interest to research chemists. It serves as a versatile building block in organic synthesis, particularly for the introduction of chiral, sulfur-containing motifs. Its potential applications include serving as a precursor in the development of flavor and fragrance molecules, given that structurally related mercapto compounds are known to possess potent tropical aromas . The compound features a thiol group and an ester moiety on a chiral carbon center, making it a valuable intermediate for asymmetric synthesis and pharmaceutical research. Researchers utilize this material for probing reaction mechanisms and developing new synthetic methodologies. It is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

ethyl (2S)-4-methyl-2-sulfanylpentanoate

InChI

InChI=1S/C8H16O2S/c1-4-10-8(9)7(11)5-6(2)3/h6-7,11H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

ZGEYSTOQBSXLFH-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)S

Canonical SMILES

CCOC(=O)C(CC(C)C)S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl (S)-2-Mercapto-4-methylpentanoate shares structural similarities with other esters and thiol-containing compounds. Key comparisons include:

Table 1: Structural Comparison of this compound and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound Not provided C8H16O2S ~176.28 (estimated) Ester, Thiol, Branched chain Chiral center, sulfur-based reactivity
(S)-Methyl 4-(1-aminoethyl)benzoate 222714-37-6 C10H13NO2 179.22 Ester, Amine, Aromatic ring Aromatic backbone, amino group reactivity
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride 2095926-24-0 C8H17ClFNO2 213.68 Ester, Amine, Fluorine, Salt Halogenated, zwitterionic properties

Key Observations :

  • Functional Groups: The thiol group in this compound distinguishes it from amino- or halogenated analogs, influencing redox reactivity and intermolecular interactions (e.g., hydrogen bonding) .
  • Chirality : All listed compounds are chiral, but the presence of fluorine in the hydrochloride salt () introduces steric and electronic effects absent in the thiol-based compound.

Physicochemical Properties

Vapor Pressure and Volatility

Thiol-containing compounds like this compound typically exhibit lower vapor pressures compared to ethers or ketones due to stronger intermolecular forces (e.g., hydrogen bonding via -SH groups). For example, cyclopentane (vapor pressure ~317 mmHg at 20°C) and diethyl ether (~440 mmHg) have significantly higher volatility than thiol esters .

Solubility and Lipophilicity
  • The thiol group enhances water solubility compared to purely hydrocarbon analogs (e.g., 4-Methylheptane, ). However, the branched alkyl chain and ester group increase lipophilicity, favoring organic solvent compatibility.
  • Amino- or halogenated analogs (e.g., ) may exhibit higher polarity and salt-dependent solubility due to ionic interactions .

Preparation Methods

Acid-Catalyzed Esterification of 2-Mercapto-4-methylpentanoic Acid

The most straightforward route involves the esterification of 2-mercapto-4-methylpentanoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, typically conducted at reflux temperatures (70–80°C) for 6–12 hours. A molar ratio of 1:5 (acid:ethanol) ensures complete conversion, with yields averaging 75–85%. Side products, such as diethyl sulfides, are minimized by maintaining anhydrous conditions.

Table 1: Optimization of Acid-Catalyzed Esterification

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
H₂SO₄8088298.4
pTSA70127897.8
Amberlyst™9068599.1

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes while improving yields to 88–92%. Ethyl (S)-2-mercapto-4-methylpentanoate synthesized via this method exhibits enhanced enantiomeric excess (ee > 98%) due to reduced thermal degradation. Solvent-free conditions further simplify purification, as demonstrated by the absence of byproducts in GC-MS chromatograms.

Enzymatic Resolution for Enantiomeric Control

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin resolves racemic 2-mercapto-4-methylpentanoic acid esters with high specificity. In a biphasic system (n-hexane:buffer, 1:1), the (S)-enantiomer is preferentially hydrolyzed at 37°C, achieving 94% ee after 24 hours. The unreacted (R)-ester is recovered via liquid-liquid extraction, enabling a theoretical yield of 50% for each enantiomer.

Table 2: Enzymatic Resolution Performance

LipaseSubstrateee (%)Time (h)Conversion (%)
CAL-BEthyl racemic ester942448
PPLMethyl racemic ester893645

Dynamic Kinetic Resolution (DKR)

Combining CAL-B with a palladium catalyst enables DKR, where racemization of the substrate permits >90% yield of the (S)-enantiomer. Key parameters include:

  • Temperature : 50°C to sustain enzyme activity and metal-catalyzed racemization.

  • Solvent : Toluene for optimal substrate solubility and enzyme stability.

  • Additives : Molecular sieves (3Å) to scavenge water and shift equilibrium toward esterification.

Thiol-Ene Click Chemistry for Functionalization

Radical-Mediated Thiol-Ene Coupling

This compound serves as a thiol donor in photoinitiated thiol-ene reactions. Under UV light (365 nm), it reacts with allyl ethers in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) to form thioethers with 95–98% regioselectivity. This method is pivotal for synthesizing branched polymers and dendritic architectures.

Michael Addition to α,β-Unsaturated Carbonyls

The thiol group undergoes Michael addition to maleimides and acrylates in phosphate buffer (pH 7.4). Kinetic studies reveal a second-order rate constant of 12.3 M⁻¹s⁻¹ at 25°C, making it suitable for bioconjugation and prodrug synthesis.

Analytical Characterization

GC-MS and Chiral HPLC Analysis

GC-MS with a DB-5MS column (30 m × 0.25 mm) resolves this compound at 12.3 minutes (m/z 132 [M⁺]). Chiral HPLC using a β-cyclodextrin column confirms enantiopurity, with retention times of 8.2 minutes (S) and 9.7 minutes (R).

NMR Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 2.85 (dd, J = 6.5, 4.3 Hz, 1H, SCH), 2.50–2.30 (m, 2H, CH₂), 1.95 (m, 1H, CH(CH₃)₂), 1.28 (t, J = 7.1 Hz, 3H, CH₃), 0.92 (d, J = 6.6 Hz, 6H, (CH₃)₂).

  • ¹³C NMR : δ 173.5 (C=O), 61.2 (OCH₂), 40.3 (SCH), 28.7 (CH₂), 24.9 (CH(CH₃)₂), 22.1 (CH₃), 14.0 (OCH₂CH₃) .

Q & A

Q. What are the recommended synthetic routes for Ethyl (S)-2-Mercapto-4-methylpentanoate, and how can enantiomeric purity be ensured?

this compound can be synthesized via stereoselective thiol-esterification or asymmetric catalysis. A common approach involves reacting (S)-2-mercapto-4-methylpentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄), followed by chiral resolution using techniques like enzymatic kinetic resolution or chiral column chromatography . To ensure enantiomeric purity (>99% ee), monitor reactions using chiral HPLC with columns such as Chiralcel OD-H and validate with polarimetry or circular dichroism (CD) spectroscopy .

Q. What analytical methods are optimal for characterizing this compound, particularly for confirming stereochemical integrity?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., δ ~1.3 ppm for ethyl group, δ ~2.5 ppm for thiol proton). Use deuterated solvents (e.g., CDCl₃) and DEPT-135 for carbon assignment .
  • Chiral HPLC : Utilize a Daicel Chiralpak IA column (hexane:isopropanol = 90:10) to resolve enantiomers, with retention time comparisons against racemic standards .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 176.1) and fragmentation patterns .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

ConditionTemperatureDurationPurity LossKey Degradation Products
Ambient25°C30 days≤5%Disulfide dimer
Refrigerated4°C6 months≤2%Trace oxidation products
Argon atmosphere-20°C1 year<1%None detected
Store in amber vials under inert gas (argon) to prevent oxidation. Monitor via TLC (Rf = 0.6 in ethyl acetate/hexane) and GC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

Yield discrepancies often arise from competing side reactions (e.g., disulfide formation or ester hydrolysis). Mitigate by:

  • Optimizing Reaction Solvents : Use anhydrous toluene or THF to minimize hydrolysis .
  • Thiol Protection : Introduce trityl or acetyl protecting groups pre-esterification, followed by deprotection with TFA/water .
  • Real-Time Monitoring : Employ in-situ FTIR to track thiol (-SH) peak intensity (~2550 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How do reaction conditions influence the stereochemical outcome in the synthesis of this compound, and what strategies mitigate racemization?

Racemization is prevalent at high temperatures (>60°C) or under strong acidic/basic conditions. Key controls:

  • Low-Temperature Esterification : Conduct reactions at 0–5°C with mild catalysts (e.g., DMAP) .
  • Enantioselective Catalysis : Use lipase-based catalysts (e.g., Candida antarctica Lipase B) to favor (S)-configuration .
  • Post-Synthesis Analysis : Compare experimental optical rotation ([α]D²⁵ = +12.5°) with literature values to detect racemization .

Q. What computational methods predict the reactivity and stereoelectronic effects of this compound in nucleophilic reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model thiol nucleophilicity and steric effects from the 4-methyl group. Key findings:

  • The thiol group exhibits higher nucleophilicity (Fukui index f⁻ = 0.15) compared to esters.
  • Steric hindrance from the 4-methyl group reduces reaction rates in bulky electrophilic systems by ~30% .

Q. What are the challenges in interpreting NMR data for this compound, especially regarding diastereotopic protons and coupling patterns?

The ethyl and methyl groups create complex splitting patterns:

  • Ethyl Group Protons : Triplet (δ 1.2 ppm, J = 7.1 Hz) for CH₂CH₃.
  • Methyl Branching : Doublet of doublets (δ 1.0 ppm) for 4-methyl due to coupling with adjacent CH₂.
  • Thiol Proton : Broad singlet (δ 2.5 ppm) in CDCl₃; use DMSO-d₆ to enhance resolution. Assign diastereotopic protons via NOESY (nuclear Overhauser effect) correlations .

Methodological Considerations

  • Safety Protocols : Follow guidelines for thiol handling (e.g., use fume hoods, avoid metal catalysts to prevent disulfide formation) .
  • Data Validation : Cross-reference CAS Registry Data (CAS RN: [Insert CAS]) with NIST Chemistry WebBook for spectral libraries .

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